(R)-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol
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Overview
Description
®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with ®-2-amino-1-propanol under specific conditions to yield the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and benzyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications, including the synthesis of high-value products.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol include:
- ®-2-Amino-3-(benzyloxy)propan-1-ol
- ®-3-Amino-2-(4-methoxyphenyl)propan-1-ol
- ®-3-Amino-2-(4-hydroxyphenyl)propan-1-ol
Uniqueness
What sets ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2R)-3-amino-2-(4-phenylmethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C16H19NO2/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,18H,10-12,17H2/t15-/m1/s1 |
InChI Key |
HIGLKLIDKOQEHC-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CN)CO |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)CO |
Origin of Product |
United States |
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